

## Application Notes: In Vivo Administration of Pyrvinium in Mouse Models

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Compound of Interest		
Compound Name:	Pyrvinium	
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#### Introduction

**Pyrvinium** is an FDA-approved anthelmintic drug that has been repurposed in numerous preclinical studies for its potent anti-cancer and metabolic regulatory properties.[1][2] Its primary mechanism of action involves the inhibition of the canonical Wnt/β-catenin signaling pathway through the activation of Casein Kinase  $1\alpha$  (CK1α).[1][3][4] Additionally, **pyrvinium** has been shown to modulate other critical cellular pathways, including STAT3 signaling, the unfolded protein response (UPR), and mitochondrial respiration, particularly under conditions of nutrient stress like hypoglycemia.[5][6][7][8]

These application notes provide a comprehensive overview of the in vivo administration of **pyrvinium** pamoate in various mouse models. The included data tables summarize key quantitative findings, and the detailed protocols offer step-by-step guidance for researchers.

## Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the dosages, administration routes, and observed effects of **pyrvinium** in different mouse models.

Table 1: Pyrvinium Administration in Cancer Mouse Models



Cancer Type	Mouse Model	Dosage & Route	Frequency & Duration	Key Findings	Citations
Intestinal Polyposis	APCmin mice	25 mg/kg (Oral Gavage)	Every 48 hours for 10 weeks	Significantly inhibited polyp formation; reduced expression of Wnt target genes AXIN2 and LGR5.	[9]
Ovarian Cancer	SK-OV-3, A2780/PTX Xenografts	0.5 mg/kg (IP)	Daily	Inhibited tumor growth as a monotherapy and acted synergisticall y when combined with paclitaxel.	[10]
Pancreatic Cancer	PDAC Xenograft	1 mg/kg (IP)	3 times a week	Led to significant tumor growth inhibition and increased overall survival.	[11][12]
Pancreatic Cancer	PDAC Xenograft	5, 20, or 35 mg/kg (Oral)	5 days/week	Dose- dependent decrease in tumor growth, with the best	[11][12]



Cancer Type	Mouse Model	Dosage & Route	Frequency & Duration	Key Findings	Citations
				effect at 35 mg/kg.	
Wilms Tumor	Murine WT- like Xenograft	Not specified	Not specified	Inhibited tumor growth and metastatic progression.	[13][14][15]
Triple- Negative Breast Cancer	NSG mice with FP#1- CSC Xenografts	0.3 to 1.2 mg/kg (IP, dose- escalating)	Daily	Significantly inhibited tumor growth and reduced metastasis.	[16]
Myeloid Leukemia	Nude mice with Molm13 Xenografts	0.5 or 0.8 mg/kg (IP)	6 days/week	Retarded tumor growth in a dose- dependent manner and prolonged survival.	[17]
Prostate Cancer	PC3 Xenograft	10 mg/kg (Oral)	6 times/week for 5 weeks	Little effect as a single agent, but significantly inhibited tumor growth when combined with doxorubicin.	[7][18]

| KRAS-mutant Lung Cancer | Patient-derived Xenograft | Not specified | Not specified | Preferentially inhibited tumor growth, with effects augmented by glucose deprivation. |[5] |



Table 2: Pyrvinium Administration in Other Mouse Models

Model / Condition	Mouse Strain	Dosage &	Frequency & Duration	Key Findings	Citations
Diet- Induced Metabolic Disorders	C57BL/6J (High-Fat Diet)	0.2 to 0.5 mg/kg (IP, dose- escalating)	1 month	Improved glucose tolerance, reduced hepatic lipid accumulati on, and lowered serum cholesterol.	[2]
Cryptosporidi um Infection	Neonatal BALB/c mice	5 or 12.5 mg/kg (Oral)	4 or 6 consecutive days	A dose of 5 mg/kg reduced oocyst shedding by over 90%, comparable to a 20-fold higher dose of paromomycin	[19][20]
Myocardial Infarction	Myocardial Infarction Model	Not specified	Not specified	Reduced scar formation and improved cardiac contractility.	[6]

| Wound Repair | Subcutaneous PVA sponge implant | Direct injection into sponge | Daily | Generated better organized and more vascularized granulation tissue. |[3] |



### **Experimental Protocols**

## Protocol 1: Oral Gavage Administration for Intestinal Polyposis in APCmin Mice

This protocol is adapted from studies investigating the chemopreventive effects of **pyrvinium** on intestinal adenoma formation.[9]

- 1. Materials and Reagents:
- Pyrvinium pamoate powder
- Vehicle: 0.5% (w/v) Carboxymethylcellulose-sodium (CMC-Na) in sterile water
- APCmin mice
- Oral gavage needles (20-22 gauge, ball-tipped)
- 1 mL syringes
- 2. Preparation of **Pyrvinium** Suspension:
- Calculate the required amount of pyrvinium pamoate based on the number of mice and the target dose of 25 mg/kg.
- Weigh the pyrvinium pamoate powder and place it in a sterile tube.
- Add the appropriate volume of 0.5% CMC-Na to achieve the desired final concentration (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume).
- Vortex thoroughly to ensure a uniform suspension. Prepare fresh before each administration or store protected from light as per stability data.
- 3. Administration Procedure:
- Gently restrain the APCmin mouse.



- Measure the body weight of the mouse to calculate the precise volume of suspension to be administered.
- Draw the calculated volume of the pyrvinium suspension into a 1 mL syringe fitted with a gavage needle.
- Insert the gavage needle gently into the esophagus and deliver the suspension directly into the stomach.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
- 4. Dosing Regimen:
- Administer 25 mg/kg pyrvinium pamoate or vehicle control via oral gavage once every 48 hours for a total of 10 weeks.[9]
- 5. Endpoint Analysis:
- Monitor body weight throughout the study to assess systemic toxicity.[9]
- At the end of the treatment period, euthanize mice and harvest the intestines.
- Fix intestines in formalin, and quantify adenomatous polyps.[9]
- Collect tissue sections for histological analysis (e.g., TUNEL assay for apoptosis) and molecular analysis (e.g., RT-PCR for Wnt target genes like Axin2 and Lgr5).[9]

## Protocol 2: Intraperitoneal (IP) Injection for Cancer Xenograft Models

This protocol provides a general framework for administering **pyrvinium** via IP injection in mice bearing subcutaneous xenografts, based on studies in ovarian and pancreatic cancer models. [10][11]

- 1. Materials and Reagents:
- Pyrvinium pamoate powder



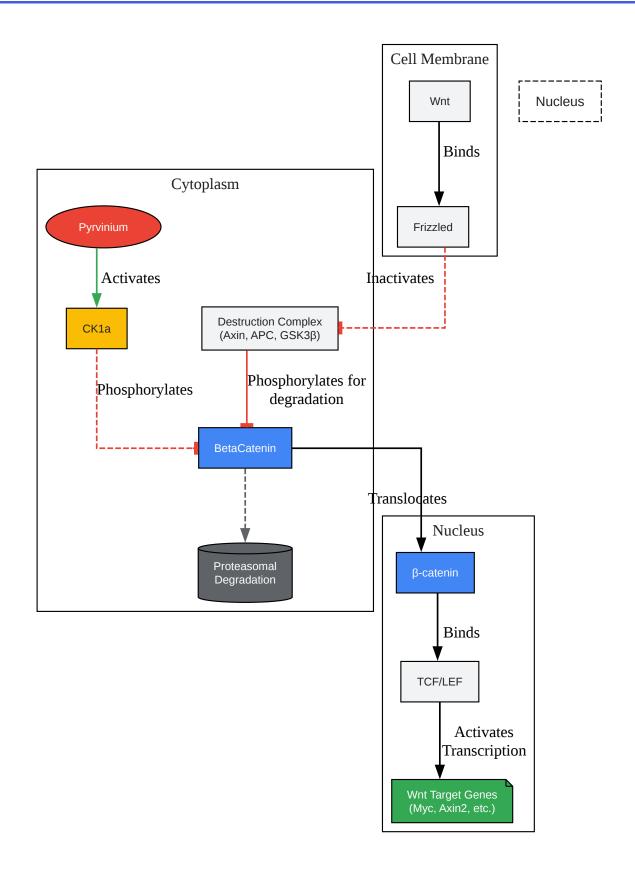
- Vehicle: Sterile Dimethyl sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) or saline.
- Immunocompromised mice (e.g., Nude, NOD/SCID) bearing tumor xenografts.
- Insulin syringes or 1 mL syringes with 25-27 gauge needles.
- 2. Preparation of **Pyrvinium** Solution:
- **Pyrvinium** has low aqueous solubility. First, dissolve **pyrvinium** pamoate in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
- For injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to achieve a 0.5 mg/kg dose in a 20g mouse with an injection volume of 100 μL, the final concentration would be 0.1 mg/mL. The final DMSO concentration should be kept low (typically ≤5%) to avoid toxicity.[19]
- Vortex the final solution thoroughly before drawing it into the syringe.
- 3. Administration Procedure:
- Properly restrain the mouse, exposing the abdomen.
- Tilt the mouse slightly head-down to move abdominal organs away from the injection site.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
- Aspirate briefly to ensure no fluid (urine, blood) is drawn, confirming correct needle placement.
- Inject the pyrvinium solution slowly.
- Withdraw the needle and return the mouse to its cage.
- 4. Dosing Regimen:
- Ovarian Cancer Model: 0.5 mg/kg, administered daily.[10]



- Pancreatic Cancer Model: 1 mg/kg, administered three times a week or every other day.[11]
   [12]
- Myeloid Leukemia Model: 0.5 or 0.8 mg/kg, administered for six consecutive days, followed by a one-day rest.[17]
- 5. Monitoring and Analysis:
- Measure tumor volume with calipers (Volume = 0.5 × length × width²) bi-weekly or as required.[16]
- Monitor animal health and body weight as indicators of toxicity.[16][17]
- At the study endpoint, collect tumors and other tissues for Western blotting, histology, or other downstream analyses.[10]

# Visualizations: Signaling Pathways and Workflows Signaling Pathway Diagrams





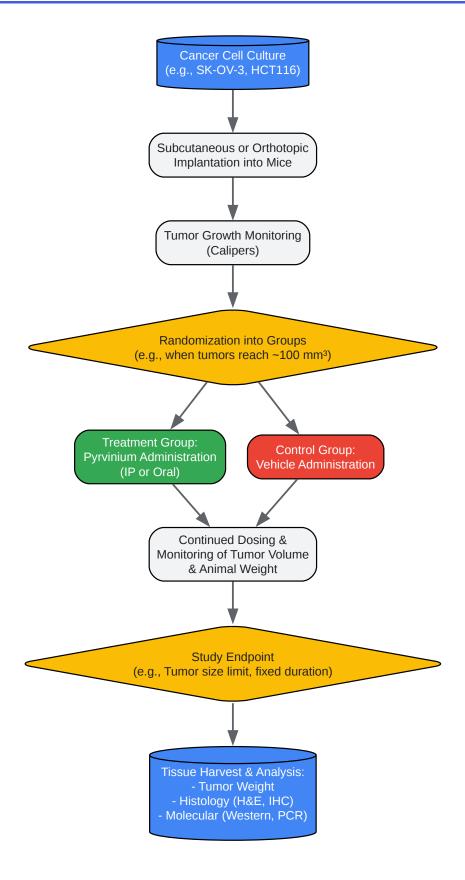
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Caption: **Pyrvinium** activates  $CK1\alpha$ , enhancing  $\beta$ -catenin phosphorylation and degradation, thereby inhibiting Wnt signaling.

## **Experimental Workflow Diagram**



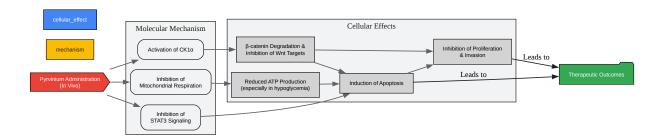


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Caption: A typical experimental workflow for evaluating **pyrvinium** efficacy in a mouse xenograft model.

### **Logical Relationship Diagram**



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Caption: Logical flow from **pyrvinium** administration to its molecular mechanisms and therapeutic outcomes in vivo.

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